molecular formula C6H5BrClN3O2 B2996327 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine CAS No. 1956341-62-0

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine

Cat. No.: B2996327
CAS No.: 1956341-62-0
M. Wt: 266.48
InChI Key: QNAXSBLDUKABIG-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine (CAS Number: 1956341-62-0) is a high-purity nitropyridine derivative supplied for advanced research and development applications. With a molecular formula of C6H5BrClN3O2 and a molecular weight of 266.48 g/mol, this compound is a versatile synthetic building block in medicinal and organic chemistry . Nitropyridines are recognized as privileged scaffolds in drug design and are convenient precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems . This compound's specific substitution pattern, featuring bromo, chloro, and nitro groups on the pyridine ring, makes it a valuable intermediate for constructing complex molecules. Researchers utilize such nitropyridine derivatives in the synthesis of compounds with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties . The nitro group, in particular, can be readily transformed into other functional groups, such as amines, facilitating access to novel chemical space. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAXSBLDUKABIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of 5-bromo-2-chloropyridine to introduce the nitro group. This is followed by methylation of the amine group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and methyl iodide for methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to inhibit function .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically influence the physicochemical and reactivity profiles of pyridine derivatives. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine Br (5), Cl (2), NO₂ (3), NMe (4) C₆H₅BrClN₃O₂ High reactivity for substitution
2-Amino-5-bromo-4-methyl-3-nitropyridine Br (5), NO₂ (3), Me (4), NH₂ (2) C₆H₆BrN₃O₂ Intermediate in drug synthesis
5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine Br (5), Cl (4), cyclopentylamine (2) C₉H₁₁BrClN₃ Bulky substituent affects solubility
4-Chloro-5-nitropyridin-2-amine Cl (4), NO₂ (5), NH₂ (2) C₅H₃ClN₃O₂ Electron-deficient for coupling

Key Observations :

  • Nitro Group Position : The nitro group at position 3 in the target compound (vs. position 5 in 4-Chloro-5-nitropyridin-2-amine ) creates a distinct electronic environment, enhancing electrophilicity at adjacent positions.
  • Amino vs.
  • Halogen Diversity : Bromine at position 5 (target) vs. chlorine at position 4 (5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine ) alters steric and electronic effects, influencing reactivity in cross-coupling reactions.

Crystallographic and Structural Insights

  • The N-methyl group in the target likely disrupts such interactions, reducing crystal lattice stability compared to NH₂ analogs .
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide : Forms centrosymmetric dimers via hydrogen bonds (), suggesting that bulkier substituents (e.g., cyclopentyl in ) would further alter packing efficiency .

Physicochemical Properties

  • Solubility: The nitro group reduces polarity, making the target compound less water-soluble than NH₂-containing derivatives (e.g., 2-Amino-5-bromo-4-methyl-3-nitropyridine ).
  • Thermal Stability : Methylamine substituents (target) may lower melting points compared to cyclopentyl or aryl analogs (e.g., ’s 276.56 g/mol compound ).

Biological Activity

5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Bromine and Chlorine Atoms : These halogen substituents influence the compound's reactivity and interaction with biological targets.
  • Nitro Group : Known for enhancing biological activity, this group can facilitate interactions with various enzymes and receptors.
  • Methyl Substitution : The presence of a methyl group affects both the solubility and reactivity of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to disease processes, which can be crucial for therapeutic applications.
  • Receptor Interaction : The compound may bind to various receptors, altering their conformation and function, thereby modulating biological pathways.

Biological Activity Data

While comprehensive data on the biological activity of this compound is limited, several studies have highlighted its potential pharmacological effects:

Biological Activity Description
AntimicrobialExhibits activity against various bacterial strains.
AntifungalPotential efficacy against fungal infections.
AnticancerPreliminary studies suggest it may inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Antiviral Activity : Research indicates that compounds similar to this compound demonstrate antiviral properties, particularly against dengue virus (DENV) and chikungunya virus (CHIKV). The mechanism involves interaction with host cell pathways critical for viral replication .
  • Inhibition Studies : A study focusing on enzyme inhibitors found that derivatives of this compound could selectively inhibit AAK1 and GAK enzymes, which are crucial in viral pathogenesis. This finding supports its potential as a therapeutic agent in treating viral infections .
  • Pharmacological Investigations : In vitro studies have shown that the compound interacts effectively with various biological molecules, suggesting its utility in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
This compoundContains bromine and chlorine; nitro group presentMethyl substitution affects reactivity and solubility
5-Bromo-2-chloro-3-nitropyridineLacks methyl substitutionDifferent pharmacological profile
2-Amino-3-bromo-5-nitropyridineAmino group instead of methylPotentially different mechanism of action

Q & A

Q. What spectroscopic techniques differentiate tautomeric forms in solution?

  • Methodology :
  • Variable-temperature ¹H NMR (25–60°C) to observe proton exchange rates.
  • UV-Vis spectroscopy in polar vs. nonpolar solvents (e.g., λmax shifts in DMSO vs. hexane) .

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